(Chloromethyl)dimethylethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
chloromethyl-ethyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClSi/c1-4-7(2,3)5-6/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZCLPJVTSRZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294468 | |
| Record name | (chloromethyl)(ethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3121-77-5 | |
| Record name | NSC96782 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (chloromethyl)(ethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Chloromethyl Dimethylethylsilane and Analogues
Established Synthetic Pathways to (Chloromethyl)dimethylethylsilane
Reactions Involving Methanol (B129727) and Methyl Chloride with Chloromethylmethyldichlorosilane Precursors
The synthesis of chloromethyl-substituted silanes can be achieved through the reaction of chloromethylmethyldichlorosilane with reagents like methanol and methyl chloride. A notable process involves the cleavage of the Si-Si bond in chloro-methyl-disilanes using hydrogen chloride in the presence of a catalyst such as alkylurea or hexamethylphosphoramide (B148902) (HMPT). google.com This reaction, when applied to the disilane (B73854) fraction from chlor-methyl-silane synthesis residues, primarily yields trichlor-methyl-silane, dichlor-methyl-silane, and dichlor-dimethyl-silane. google.com
Another relevant synthesis involves the gas-phase photochlorination of tetramethylsilane (B1202638). google.com This method can produce chloromethyl trimethylsilane, a related chloromethylsilane. The reaction is carried out by exposing a gaseous mixture of tetramethylsilane and in some cases a solvent like isopentane, to UV or visible light in the presence of chlorine. google.com
Optimized Synthesis Utilizing Methyl Orthoformate under Mild Conditions
An efficient method for preparing chloromethyl methyl dimethoxysilane (B13764172) involves the use of methyl orthoformate and methanol under mild conditions. google.com In this process, chloromethylmethyldichlorosilane is added to a mixture of trimethyl orthoformate and methanol at temperatures ranging from 40 to 90 °C. google.com This approach is advantageous due to its mild reaction conditions, high yield, and simplified work-up, making it suitable for industrial-scale production. google.com A specific example demonstrates that reacting chloromethylmethyldichlorosilane with trimethyl orthoformate and methanol at 50 °C results in a 98% yield of chloromethyl-methyl-dimethoxysilane. google.com
General Approaches and Advanced Strategies for Chloromethylsilane Synthesis
Alkylation Reactions of Silanes with Alkyl Halides
The formation of alkylsilanes, including chloromethylsilanes, can be accomplished through the alkylation of silanes with alkyl halides. Phosphonium salts have been shown to catalyze the coupling of various alkyl halides with trichlorosilane (B8805176) and methyldichlorosilane, offering a versatile route to silyl-functionalized compounds in good yields. organic-chemistry.org Furthermore, silyl (B83357) lithium reagents, which can be generated from commercially available chlorosilanes, react with unactivated primary and secondary alkyl chlorides to produce tetraorganosilanes under mild, transition-metal-free conditions. organic-chemistry.org
Organometallic Reagent-Mediated Syntheses of Silylmethyl Compounds
Organometallic chemistry provides powerful tools for the synthesis of a wide array of compounds, including silylmethyl derivatives. mt.comwikipedia.org These reactions often involve the formation of a carbon-metal bond, which then facilitates the creation of new carbon-carbon or carbon-heteroatom bonds. mt.comfiveable.me
Grignard reagents (organomagnesium compounds) are extensively used in the functionalization of chlorosilanes to form silicon-carbon bonds. gelest.com The reaction of a Grignard reagent with a chlorosilane is a cornerstone of organosilane chemistry. gelest.com For instance, (chloromethyl)dimethylphenylsilane (B155712) can be synthesized by reacting chloro(chloromethyl)dimethylsilane (B161097) with phenylmagnesium bromide. orgsyn.org This reaction is efficiently catalyzed by zinc chloride, which allows for a wider range of Grignard reagents to be used compared to other catalysts like silver nitrate. orgsyn.org The choice of solvent is also crucial, with tetrahydrofuran (B95107) (THF) often being preferred over diethyl ether due to its higher boiling point, which can facilitate reactions with sterically hindered systems. gelest.com
The versatility of Grignard reagents is further highlighted by their use in synthesizing various organosilanes. The reaction procedure can be adapted based on the stability and solubility of the Grignard reagent, with options for normal addition, reverse addition, or in situ formation. gelest.com For example, the synthesis of (chloromethyl)dimethylphenylsilane involves the dropwise addition of phenylmagnesium bromide to a solution of chloro(chloromethyl)dimethylsilane in 1,4-dioxane, catalyzed by dichloro(N,N,N',N'-tetramethylethylenediamine)zinc, yielding the product in 80-81% after distillation. orgsyn.org
Data Tables
Table 1: Synthesis of (Chloromethyl)dimethylphenylsilane via Grignard Reaction orgsyn.org
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield |
| Chloro(chloromethyl)dimethylsilane | Phenylmagnesium bromide | Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | 1,4-Dioxane, THF | 80-81% |
Table 2: Optimized Synthesis of Chloromethyl Methyl Dimethoxysilane google.com
| Reactant 1 | Reactant 2 | Reactant 3 | Temperature | Yield |
| Chloromethylmethyldichlorosilane | Trimethyl orthoformate | Methanol | 50 °C | 98% |
Reactions with Organolithium Reagents
The reaction between this compound and organolithium reagents (R-Li) is a cornerstone of its synthetic utility, providing a powerful method for carbon-carbon bond formation. In these reactions, the organolithium compound acts as a potent nucleophile. The carbon atom bonded to lithium carries a partial negative charge and attacks the electrophilic carbon of the chloromethyl group (–CH₂Cl). This nucleophilic substitution reaction, specifically an Sɴ2 type reaction, results in the displacement of the chloride ion (Cl⁻) and the formation of a new silicon-carbon bond, yielding a more complex tetraorganosilane derivative.
The general transformation can be represented as: EtMe₂SiCH₂Cl + R-Li → EtMe₂SiCH₂R + LiCl
The versatility of this reaction lies in the wide variety of 'R' groups that can be introduced, depending on the choice of the organolithium reagent. Reactions of chlorosilanes with organolithium reagents are known to proceed smoothly. orgsyn.org The high reactivity of organolithium reagents, however, necessitates careful control of reaction conditions, such as using anhydrous solvents (e.g., diethyl ether, THF) and low temperatures to manage the exothermic nature of the reaction and prevent unwanted side reactions. orgsyn.org
The scope of this methodology allows for the synthesis of a diverse array of silane (B1218182) derivatives. The following table illustrates potential products from the reaction of this compound with various common organolithium reagents.
| Organolithium Reagent (R-Li) | R Group | Product Name | Chemical Formula of Product |
| Methyllithium (CH₃Li) | Methyl | (1,1-Dimethylethyl)dimethylsilane | C₆H₁₆Si |
| n-Butyllithium (CH₃(CH₂)₃Li) | n-Butyl | (1-Butyl-1,1-dimethyl)ethylsilane | C₉H₂₂Si |
| Phenyllithium (C₆H₅Li) | Phenyl | (1,1-Dimethyl-2-phenylethyl)silane | C₁₁H₁₈Si |
This table presents theoretical products based on established chemical principles of nucleophilic substitution.
Application of Protecting Groups in Silicon-Functionalized Silylmethylsilane Synthesis (e.g., 2,4,6-Trimethoxyphenyl (TMOP) Group)
In the synthesis of complex organosilicon molecules, particularly silicon-functionalized silylmethylsilanes, protecting groups are essential tools to achieve selectivity. The 2,4,6-trimethoxyphenyl (TMOP) group has been effectively demonstrated as a protecting group for silicon in this context. acs.org This strategy is based on using TMOP-substituted silanes as reagents to introduce specific functional groups via nucleophilic substitution at the silicon atom. acs.orgacs.org
The general methodology involves a three-step process: acs.org
Transformation of a TMOP-protected (chloromethyl)silane, such as (TMOP)Me₂SiCH₂Cl, into a more reactive nucleophile like a Grignard or organolithium reagent. acs.org
Reaction of this newly formed nucleophile with a target chloro- or methoxysilane. acs.org
Selective cleavage of the TMOP protecting group, typically using an acid like HCl in ether, to reveal the desired functional group on the final product. acs.org
This approach leverages the TMOP group to facilitate the controlled construction of carbosilane skeletons. acs.org The synthetic potential of this method has been demonstrated through the successful preparation of various Si-functionalized (silylmethyl)silanes and α,ω-dichlorocarbosilanes. acs.orgacs.org
The following table lists several compounds that have been successfully synthesized using the TMOP protecting group strategy, showcasing the versatility of this method. acs.org
| Compound Number | Chemical Structure |
| 3 | ClMe₂SiCH₂SiMe₃ |
| 4 | ClMe₂SiCH₂SiMe₂Cl |
| 5 | ClMe₂SiCH₂SiMeCl₂ |
| 6 | ClMe₂SiCH₂SiCl₃ |
| 9 | Cl₂MeSiCH₂SiMe₃ |
| 10 | Me₂Si(CH₂SiMe₂Cl)₂ |
Table based on research findings demonstrating the application of the TMOP protecting group. acs.org
The TMOP group is valued because it can be selectively cleaved under specific conditions, leaving other parts of the molecule, including other silyl groups, intact. researchgate.net This chemoselectivity is crucial for multi-step synthetic sequences in organosilicon chemistry. gelest.com
Industrial Production Methodologies for Methylchlorosilanes (e.g., Müller-Rochow Process)
This compound is a specialty chemical derived from more fundamental building blocks known as methylchlorosilanes. The industrial-scale production of these precursors is dominated by the Müller-Rochow process, also referred to as the direct process. wikipedia.orgwikipedia.org Independently developed by Eugene G. Rochow and Richard Müller in the 1940s, this process remains the most economically significant route to organosilicon monomers. wikipedia.orgwikipedia.orgresearchgate.net
The Müller-Rochow process involves the direct, copper-catalyzed reaction of elemental silicon with methyl chloride (CH₃Cl) gas. wikipedia.orguni-wuppertal.de The reaction is highly exothermic and is carried out at temperatures between 260°C and 320°C and pressures of 1 to 5 bar in a fluidized-bed reactor. wikipedia.orguni-wuppertal.de In this setup, finely powdered silicon (typically 97-99% pure) is suspended in a stream of hot methyl chloride gas, which ensures excellent heat and mass transfer. wikipedia.orguni-wuppertal.de
The primary product of the Müller-Rochow process is dimethyldichlorosilane ((CH₃)₂SiCl₂), which is the main precursor for the silicone industry. wikipedia.orgwikipedia.org However, the reaction yields a complex mixture of different methylchlorosilanes, which must be separated by fractional distillation in a series of columns. wikipedia.orguni-wuppertal.de
The typical composition of the crude silane mixture produced by the Müller-Rochow process is shown in the table below.
| Compound | Chemical Formula | Typical Percentage in Product Mixture | Boiling Point (°C) |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70–90% | 70 |
| Methyltrichlorosilane | CH₃SiCl₃ | 5–15% | 66 |
| Trimethylchlorosilane | (CH₃)₃SiCl | 2–4% | 57 |
| Dichloromethylsilane | CH₃HSiCl₂ | 1–4% | 41 |
| Chlorodimethylsilane | (CH₃)₂HSiCl | 0.1–0.5% | 35 |
Data compiled from multiple sources describing the direct process. wikipedia.orgwikipedia.org
The efficiency and product distribution of the process are sensitive to various factors, including the purity of the silicon, the composition of the copper catalyst, and the presence of promoters like zinc, tin, or antimony. wikipedia.orguni-wuppertal.de High-boiling by-products from the initial distillation can be converted into more desirable products through further reactions. uni-wuppertal.de
Applications of Chloromethyl Dimethylethylsilane and Its Derivatives in Advanced Materials and Organic Synthesis
Role as a Fundamental Building Block in Complex Organic Synthesisorgsyn.orgnih.gov
(Chloromethyl)dimethylethylsilane is a key starting material in the creation of a variety of organic compounds. nih.gov Its utility stems from the ability to introduce a silylmethyl group into different molecular frameworks, which can then be further functionalized.
Precursor to Highly Reactive Silylmethyl Organometallic Reagentsresearchgate.net
A primary application of this compound is in the preparation of silylmethyl organometallic reagents. These reagents are highly valued in organic synthesis for their ability to form new carbon-carbon bonds. The reaction of this compound with metals like magnesium or lithium results in the formation of Grignard or organolithium reagents, respectively.
For instance, the reaction with magnesium produces (dimethylethylsilyl)methylmagnesium chloride. This Grignard reagent is a potent nucleophile, capable of reacting with a wide array of electrophiles. Similarly, organolithium reagents derived from this compound exhibit high reactivity and are instrumental in various synthetic transformations. The generation of these organometallic species is a critical step that unlocks the synthetic potential of the parent chlorosilane.
A related compound, (chloromethyl)dimethylphenylsilane (B155712), is a precursor to the useful dimethylphenylsilylmethylmagnesium chloride. orgsyn.org The synthesis of tetraorganosilanes, which are valuable as reagents and functional materials, often involves the nucleophilic substitution reactions of chlorosilanes with organometallic reagents. orgsyn.org While reactions with highly reactive organolithium reagents proceed smoothly, their functional group compatibility can be limited. orgsyn.org Conversely, less reactive organomagnesium reagents may necessitate longer reaction times and higher temperatures. orgsyn.org
The mixed lithium-magnesium carbenoid, (chloromethyl)magnesium chloride-lithium chloride (ClCH2MgCl·LiCl), has demonstrated high chemoselectivity in reactions with aromatic aldehydes that contain various functional groups. organic-chemistry.org This allows for the efficient synthesis of functionalized aromatic chlorohydrins, which are valuable intermediates in organic synthesis. organic-chemistry.org
Synthesis of Diverse Organic Molecules and Heterocyclessigmaaldrich.com
The silylmethyl organometallic reagents derived from this compound are instrumental in the synthesis of a broad spectrum of organic molecules. They can participate in reactions such as nucleophilic additions to carbonyl compounds, ring-opening of epoxides, and conjugate additions to α,β-unsaturated systems. These reactions lead to the formation of more complex molecules with strategically placed silyl (B83357) groups.
Furthermore, these reagents have proven valuable in the synthesis of heterocyclic compounds. For example, the reaction of pyrrole (B145914) with chloro(chloromethyl)dimethylsilane (B161097) in the presence of hexamethyldisilazane (B44280) leads to the formation of 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole. researchgate.net This reaction proceeds via transsilylation and, unlike in reactions with diazoles, does not undergo rearrangement to form a silicon-methylene-nitrogen bond. researchgate.net
The versatility of these reagents allows for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The silyl group can also influence the regioselectivity of subsequent reactions on the heterocyclic ring.
Strategic Incorporation of Silylmethyl Groups into Target Moleculesnih.gov
The introduction of a silylmethyl group, specifically the dimethylethylsilylmethyl group, into a target molecule can offer several strategic advantages. This group can act as a protecting group for certain functionalities, which can be removed under specific conditions later in the synthetic sequence.
Moreover, the silicon atom can direct subsequent chemical transformations. For example, the "beta-silicon effect" can stabilize a positive charge on a carbon atom beta to the silicon, facilitating certain carbocationic rearrangements and substitutions. This directing effect is a powerful tool for controlling the outcome of complex synthetic steps.
The ability to strategically place a silylmethyl group allows chemists to design more efficient and elegant synthetic routes to complex natural products and other target molecules. This control over reactivity and selectivity is a hallmark of modern organic synthesis.
Contributions to Polymer Chemistry and Macromolecular Design
This compound and its derivatives are not only pivotal in small molecule synthesis but also play a significant role in the field of polymer chemistry. They are used to modify the properties of existing polymers and to create novel macromolecular architectures.
Functionalization of Polymeric Materialsresearchgate.net
The reactive chloromethyl group of this compound allows for its attachment to various polymer backbones. This process, known as polymer functionalization, imparts new properties to the material. For example, grafting this silane (B1218182) onto a polymer can enhance its thermal stability, improve its adhesion to inorganic surfaces, and alter its solubility characteristics.
The silyl group can also serve as a site for further chemical modifications, enabling the introduction of a wide range of functional groups onto the polymer chain. This versatility allows for the tailoring of polymer properties for specific applications, such as in coatings, adhesives, and composite materials. The use of "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions, provides an efficient method for attaching silyl-functionalized groups to polymers. drexel.edu
| Research Finding | Description | Reference |
| Surface Modification | Used to modify the surface of polymers to improve properties like adhesion and thermal stability. | |
| Grafting onto Polymers | The chloromethyl group facilitates grafting onto polymer backbones, introducing the silyl functionality. | |
| Site for Further Reactions | The incorporated silyl group can be a reactive site for subsequent chemical modifications. | |
| Click Chemistry Application | Silane-functionalized polymers can be synthesized using efficient "click" reactions for surface applications. drexel.edu | drexel.edu |
Development of Silane-Based Hyperbranched Polymers (HBPs) for Enhanced Properties
Hyperbranched polymers (HBPs) are highly branched macromolecules with a three-dimensional globular structure. Silane-based HBPs, synthesized using monomers derived from compounds like this compound, exhibit unique and desirable properties. nih.gov These properties include low viscosity, high solubility, and a large number of terminal functional groups. nih.gov
The incorporation of silane units into the HBP structure can significantly enhance the material's thermal and mechanical properties compared to purely organic HBPs. nih.gov These silane-functionalized HBPs have found applications as crosslinking agents, rheology modifiers, and precursors for ceramic materials. Their unique architecture and tunable properties make them a promising class of materials for advanced applications.
Organofunctional silanes are crucial in the synthesis and modification of HBPs, acting as crosslinking agents, coupling agents, or end-capping agents to improve the mechanical and thermal properties, solubility, and stability of the polymers. nih.gov The development of silane-based HBPs addresses challenges associated with conventional core molecules and they can be effectively utilized as surface treatment materials and adhesives due to their ability to bond within a polymer matrix. nih.gov
| Property | Enhancement due to Silane Integration | Reference |
| Thermal Stability | Increased due to the presence of silicon-oxygen or silicon-carbon bonds. | nih.gov |
| Mechanical Strength | Improved crosslinking and reinforcement within the polymer matrix. | nih.gov |
| Solubility | The nature of the silyl group can be tailored to control solubility in various solvents. | nih.gov |
| Adhesion | Enhanced adhesion to both organic and inorganic substrates. | nih.gov |
Potential in Controlled/Living Polymerization Methodologies, including Group Transfer Polymerization (GTP)
While direct initiation of Group Transfer Polymerization (GTP) by this compound itself is not a commonly cited method, the broader class of chloromethyl-functional silanes holds potential within controlled/living polymerization techniques. GTP, a living polymerization method for acrylic monomers, relies on silyl ketene (B1206846) acetals as initiators. illinois.eduresearchgate.net The chloromethyl group on silanes can be a precursor to initiator sites for various polymerization methods.
For instance, the chloromethyl group can be converted to other functional groups that are active initiators for controlled polymerization. This indirect approach allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. The synthesis of functional polysiloxanes can be achieved through methods like ring-opening polymerization of functionalized cyclosiloxanes, where chloromethyl groups can be incorporated as side chains for further modification. orientjchem.orgrsc.org
Surface Science and Interfacial Engineering Applications
The ability of this compound and its derivatives to modify surfaces is a cornerstone of their application in materials science. The silane moiety can form strong, stable bonds with inorganic substrates, while the chloromethyl group provides a reactive handle for further functionalization.
Role as Coupling Agents and Adhesion Promoters in Composites and Adhesives
Silane coupling agents are crucial for enhancing the compatibility and adhesion between dissimilar materials, such as inorganic fillers and organic polymer matrices, in composite materials. nih.govnih.gov While specific data on this compound is limited, the general mechanism involves the silane acting as a bridge at the interface. The silane end of the molecule bonds to the inorganic surface, and the organic-reactive end, in this case, the chloromethyl group, can react with the polymer matrix.
Table 1: Effect of Silane Treatment on Composite Properties
| Property | Effect of Silane Treatment |
| Interfacial Adhesion | Significantly Improved |
| Mechanical Strength | Enhanced |
| Moisture Resistance | Increased |
| Filler Dispersion | Improved |
This table represents the general effects of silane coupling agents on composite materials.
Fabrication of Superhydrophobic and Superoleophobic Coatings and Materials
The creation of superhydrophobic and superoleophobic surfaces, which exhibit extreme repellency to water and oils, respectively, is an area of intense research. These properties are often achieved by creating a specific surface chemistry and a hierarchical micro/nanostructure. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com
Silanes, including derivatives of this compound, play a key role in this field. They are used to lower the surface energy of a material. A common strategy involves creating a rough surface using nanoparticles (e.g., silica) and then modifying that surface with a low-surface-energy silane. While many studies utilize fluoroalkylsilanes for this purpose, the principle of using a reactive silane to functionalize a surface is broadly applicable. nih.gov The chloromethyl group of this compound could be further reacted with fluorinated compounds to achieve the desired low surface energy for creating superoleophobic surfaces.
Exploration in Emerging Fields
The reactivity of the chloromethyl group opens doors for the application of this compound in novel and emerging areas of research.
Modification of Biomolecules for Enhanced Stability and Functionality
The covalent immobilization of biomolecules onto surfaces is a critical technology in the development of biosensors, biocatalysts, and other biomedical devices. Silanization of surfaces is a common first step to provide functional groups for biomolecule attachment. The chloromethyl group of this compound can serve as an electrophilic site for reaction with nucleophilic groups present in biomolecules, such as amines or thiols, leading to their stable immobilization. This approach can enhance the stability and preserve the functionality of the immobilized biomolecules.
Applications in the Synthesis of Specialty Monomers and Functional Materials
This compound can serve as a valuable building block in the synthesis of specialty monomers. anshulchemicals.com The chloromethyl group can undergo a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. These functionalized monomers can then be polymerized to create polymers with tailored properties for specific applications. For example, reaction with a methacrylate (B99206) salt would yield a silyl-containing methacrylate monomer, which could be polymerized to create functional polysiloxanes. The synthesis of functional polysiloxanes is an active area of research, with applications in areas such as hydrophilic modifications and the creation of novel elastomers. researchgate.netgoogle.comdntb.gov.ua
Future Research Directions and Unexplored Potential of Chloromethyl Dimethylethylsilane
Innovative Green Chemistry Approaches for its Sustainable Synthesis
The development of environmentally benign synthesis methods for (Chloromethyl)dimethylethylsilane is a key area of future research. Traditional synthesis routes often involve multi-step processes and the use of hazardous reagents. mdpi.com A shift towards green chemistry principles is essential to minimize the environmental impact and enhance the sustainability of its production.
One promising avenue is the exploration of direct synthesis methods. The Müller-Rochow process, a cornerstone of the silicone industry, provides a foundation for developing more efficient and eco-friendly direct reactions. mdpi.com Research efforts could focus on novel catalyst systems that enable the direct reaction of elemental silicon with appropriate reagents under milder conditions, reducing energy consumption and waste generation. The use of non-toxic and renewable starting materials will also be a critical aspect of this research.
Furthermore, the replacement of hazardous chlorosilanes with greener alternatives like alkoxysilanes is gaining traction. mdpi.com Developing catalytic pathways for the synthesis of this compound that bypass the use of chlorine-containing precursors would represent a significant leap forward in sustainable organosilicon chemistry.
| Synthesis Approach | Potential Advantages | Research Focus |
| Modified Direct Synthesis | Reduced energy consumption, fewer reaction steps, minimized waste. | Novel catalysts, milder reaction conditions, alternative starting materials. |
| Alkoxysilane-based Routes | Avoidance of hazardous chlorosilanes, potentially recyclable byproducts. | Efficient catalytic conversion of alkoxysilanes, development of robust catalysts. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme discovery and engineering, optimization of biocatalytic processes. |
Design and Discovery of New Catalytic Systems for Highly Selective Transformations
The reactivity of the silicon-chlorine and carbon-chlorine bonds in this compound offers a rich landscape for catalytic transformations. Future research will focus on the design and discovery of novel catalytic systems that can achieve high selectivity and efficiency in these reactions.
A key challenge lies in developing catalysts that can selectively activate one reactive site over the other, enabling precise control over the reaction outcome. This will facilitate the synthesis of a wide array of functionalized organosilanes with tailored properties. Photocatalysis, for instance, has shown promise in the selective functionalization of Si-H bonds and could be adapted for transformations involving this compound. nus.edu.sg
Moreover, the development of conformationally dynamic catalytic systems could introduce a new level of control over reaction pathways. rsc.org These catalysts can switch between different active states in response to external stimuli, allowing for the on-demand synthesis of specific products.
| Catalytic System | Target Transformation | Potential Benefits |
| Transition Metal Catalysts | Cross-coupling reactions, silylation of organic substrates. | High efficiency, broad substrate scope, access to novel organosilicon compounds. |
| Photocatalysts | Selective C-Cl or Si-Cl bond activation. | Mild reaction conditions, high selectivity, novel reaction pathways. nus.edu.sg |
| Frustrated Lewis Pairs | Activation of Si-Cl bonds for subsequent functionalization. | Metal-free catalysis, unique reactivity patterns. |
Development of Advanced Materials with Tunable Properties through Rational Design
This compound serves as a valuable building block for the synthesis of advanced materials with tailored properties. Its bifunctional nature allows for its incorporation into polymeric structures and surface modifications, leading to materials with enhanced thermal stability, hydrophobicity, and other desirable characteristics.
Future research will focus on the rational design of materials based on this silane (B1218182). For example, it can be used to create well-defined carbosilane dendritic polymers. unt.edu These highly branched macromolecules have potential applications in drug delivery, catalysis, and nanotechnology. By controlling the generation and functionality of these dendrimers, their properties can be precisely tuned.
Furthermore, the incorporation of this compound into hybrid organic-inorganic materials, such as silica-based systems, can lead to novel composites with improved mechanical and thermal properties. mdpi.com The ability to functionalize the surface of silica particles with this silane opens up possibilities for creating specialized materials for chromatography, catalysis, and coatings.
Comprehensive Elucidation of Complex Reaction Pathways and Transient Intermediates
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and discovering new transformations. Future research will employ a combination of advanced spectroscopic techniques and computational modeling to elucidate complex reaction pathways and identify transient intermediates.
Understanding the thermal rearrangement mechanisms of chloromethylsilanes, particularly in the presence of Lewis acids, is of significant industrial importance. researchgate.net In-situ spectroscopic methods, such as NMR and IR spectroscopy, coupled with theoretical calculations, can provide valuable insights into the structures and energetics of intermediates and transition states. This knowledge will enable the rational design of more efficient and selective synthetic protocols.
Integration with Emerging Technologies and Methodologies for High-Throughput Synthesis and Characterization
The integration of this compound chemistry with emerging technologies will accelerate the pace of discovery and development. High-throughput screening techniques, for example, can be employed to rapidly evaluate large libraries of catalysts and reaction conditions for specific transformations.
Microflow reactors offer precise control over reaction parameters, such as temperature, pressure, and reaction time, leading to improved yields and selectivities. nus.edu.sg The use of automated synthesis platforms will enable the rapid and efficient preparation of a wide range of derivatives of this compound, facilitating the exploration of their structure-property relationships. These advanced methodologies will be instrumental in unlocking the full potential of this versatile organosilicon compound.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
